molecular formula C13H17ClFN3 B8214969 6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride

6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B8214969
M. Wt: 269.74 g/mol
InChI Key: OSRLFMXGAACKBT-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a piperidin-4-yl group attached to the 1H-1,3-benzodiazole core. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the fluorine and methyl groups. The piperidin-4-yl group is then attached through a substitution reaction. The final step involves the conversion of the free base to its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification steps, including crystallization and filtration, are employed to obtain the final product in its pure hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorine atom and the piperidin-4-yl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in the replacement of the fluorine or piperidin-4-yl groups with other functional groups .

Scientific Research Applications

6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidin-4-yl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole
  • 6-chloro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole
  • 6-bromo-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole

Uniqueness

6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

6-fluoro-2-methyl-1-piperidin-4-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3.ClH/c1-9-16-12-3-2-10(14)8-13(12)17(9)11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRLFMXGAACKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCNCC3)C=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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